molecular formula C20H15ClN2O3S B2882833 3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326887-15-3

3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2882833
CAS No.: 1326887-15-3
M. Wt: 398.86
InChI Key: WSCVMIAINUHKKY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure comprises a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenylmethyl moiety at position 1. These substituents enhance its lipophilicity and electronic properties, which are critical for interactions with biological targets.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-16-8-2-13(3-9-16)12-22-17-10-11-27-18(17)19(24)23(20(22)25)15-6-4-14(21)5-7-15/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWUJUHDASPDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Core: Thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents :
    • 4-Chlorophenyl at position 2.
    • 4-Methoxyphenylmethyl at position 1.
  • Molecular Formula : Estimated as C₂₀H₁₆ClN₂O₃S (based on analogs in ).
  • Molecular Weight : ~408.87 g/mol (calculated from analogous structures).

Thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Activities References
Target Compound 3-(4-Cl-Ph), 1-(4-MeO-Ph-CH₂) C₂₀H₁₆ClN₂O₃S Anticancer, Antibacterial (inferred)
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-(4-Cl-Ph), 2-(4-Me-Ph-CH₂-S) C₂₃H₂₀ClN₂OS₂ Not reported
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(4-F-Ph-CH₂), 1-(2-Cl-Ph-oxadiazole-CH₂) C₂₃H₁₅ClFN₅O₃S Antitumor (IC₅₀ < 10 µM in some assays)
3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-dione 3-(4-Cl-Ph), 1-(4-Cl-Ph-CH₂) C₂₂H₁₅Cl₂N₂O₂S Cytotoxicity (moderate)
5-(4-Cl-Ph)-{3-(4-MeO-Ph)-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid 5-(4-Cl-Ph), pyrrolo-triazolo-pyrimidine core C₂₇H₁₇ClN₆O₃S Anticancer (superior to doxorubicin)
Key Findings:

Substituent Impact on Activity :

  • 4-Methoxyphenyl vs. 4-Chlorophenyl : The target compound’s 4-methoxyphenylmethyl group likely enhances solubility compared to the dichlorophenyl analog in , which showed moderate cytotoxicity.
  • Sulfur vs. Oxygen Linkers : Compounds with sulfanyl groups (e.g., ) exhibit lower reported activity than those with oxygen-based linkers (e.g., ), suggesting electronic effects influence target binding.

Biological Activity Trends :

  • The oxadiazole-containing derivative in demonstrated potent antitumor activity (IC₅₀ < 10 µM), attributed to its ability to intercalate DNA or inhibit kinases.
  • Pyrrolo-triazolo-pyrimidine hybrids (e.g., ) showed superior anticancer activity, highlighting the importance of fused heterocyclic systems.

Physicochemical Properties: Melting Points: Analogous thieno[3,2-d]pyrimidines with chlorophenyl groups typically melt between 120–150°C (e.g., ), suggesting the target compound may fall within this range. Solubility: Methoxy groups (logP ~3.5) improve aqueous solubility compared to halogenated analogs (logP ~4.2) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of a thienopyrimidine core followed by substitution to introduce the 4-chlorophenyl and 4-methoxyphenyl groups. Key steps include:
  • Cyclization : Starting with methyl 3-aminothiophene-2-carboxylate and urea to form the thieno[3,2-d]pyrimidine core .
  • Substitution : Using chlorobenzyl chloride and methoxybenzyl halides under nucleophilic conditions .
  • Optimization : Control temperature (e.g., reflux in acetonitrile at 80–100°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor purity via thin-layer chromatography (TLC) .

Q. How is structural integrity confirmed after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic ring conformations .
  • X-ray Crystallography : Resolve dihedral angles between the thienopyrimidine core and substituents to confirm spatial arrangement .
  • Mass Spectrometry : Confirm molecular weight (e.g., expected m/z for C20_{20}H16_{16}ClN3_3O3_3S: ~414.5) .

Advanced Research Questions

Q. How do electronic properties of substituents (e.g., chloro vs. methoxy groups) influence biological activity?

  • Methodological Answer :
  • Computational Studies : Perform density functional theory (DFT) calculations to map electron density distribution. The electron-withdrawing Cl group may enhance binding to hydrophobic enzyme pockets, while the methoxy group’s electron-donating effects could stabilize π-π interactions .
  • Comparative Bioassays : Test analogs with substituent variations (e.g., replacing Cl with F or methoxy with ethoxy) to correlate electronic effects with activity .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer :
  • Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to identify primary targets. For example, thienopyrimidines often inhibit tyrosine kinases linked to cancer, but may also disrupt bacterial efflux pumps .
  • Dose-Response Analysis : Evaluate activity at varying concentrations (e.g., IC50_{50} values) to distinguish primary from off-target effects .

Q. What strategies are effective in improving solubility without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility while retaining the active pharmacophore .
  • Co-Crystallization : Use co-solvents like polyethylene glycol (PEG) or cyclodextrins during formulation to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer :
  • Reproduce Conditions : Standardize solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., Pd/C vs. CuI), and reaction times .
  • Purity Assessment : Compare HPLC chromatograms (e.g., >95% purity thresholds) to identify side products affecting yield calculations .

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